Home > Products > Screening Compounds P139183 > 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile - 1240566-75-9

2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile

Catalog Number: EVT-6495415
CAS Number: 1240566-75-9
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is a chemical compound that belongs to the class of benzonitriles and piperazine derivatives. This compound exhibits potential biological activity, particularly in the context of antiviral research. The molecular structure features a benzonitrile moiety linked to a 2-methylpiperazine, suggesting possible interactions with biological targets that could be explored for therapeutic applications.

Source

The compound is referenced in various scientific literature, particularly studies focusing on its synthesis and biological evaluation. It has been identified as a potential inhibitor in viral entry mechanisms, specifically targeting the hepatitis C virus, indicating its relevance in medicinal chemistry and pharmacology .

Classification

2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile can be classified as:

  • Chemical Class: Benzonitriles
  • Substituent Class: Piperazine derivatives
  • Biological Activity: Antiviral agents, particularly against the hepatitis C virus.
Synthesis Analysis

Methods

The synthesis of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile typically involves the reaction of benzonitrile with 2-methylpiperazine under controlled conditions. The reaction may utilize various coupling agents or catalysts to facilitate the formation of the desired product.

Technical Details

The synthetic route can be summarized as follows:

  1. Starting Materials: Benzonitrile and 2-methylpiperazine.
  2. Reagents: Common reagents may include bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or acetonitrile.
  3. Reaction Conditions: The reaction is generally conducted at elevated temperatures (e.g., 80-120°C) for several hours to ensure complete conversion.

The specific reaction conditions and yields can vary based on the chosen methodology.

Molecular Structure Analysis

Data

  • Molecular Formula: C12H16N2
  • Molecular Weight: Approximately 188.27 g/mol
  • IUPAC Name: 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile

The structure indicates a piperazine ring that could engage in various interactions with biological macromolecules, enhancing its potential as a drug candidate.

Chemical Reactions Analysis

Reactions

The compound may participate in several chemical reactions, including:

  1. Nucleophilic Substitution: The nitrile group can undergo hydrolysis to form corresponding carboxylic acids.
  2. Reduction Reactions: The nitrile can be reduced to an amine under specific catalytic conditions.
  3. Cross-Coupling Reactions: It may serve as a precursor for further derivatization through palladium-catalyzed cross-coupling methods.

Technical Details

These reactions can be optimized by adjusting solvent systems, temperatures, and catalyst types to enhance yield and selectivity .

Mechanism of Action

Process

The mechanism of action of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile primarily involves its interaction with viral proteins during the entry phase of viral infection. Studies suggest that it may inhibit the hepatitis C virus by targeting the E1 protein, thereby preventing viral entry into host cells.

Data

Pharmacokinetic studies indicate that derivatives of this compound exhibit favorable absorption and retention properties in biological systems, enhancing their potential for therapeutic use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Relevant data regarding melting point, boiling point, and other physicochemical characteristics are essential for practical applications but may vary based on specific synthesis methods employed.

Applications

Scientific Uses

The primary applications of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile are found in:

  1. Antiviral Research: As a potential inhibitor of hepatitis C virus entry.
  2. Drug Development: As a scaffold for synthesizing new antiviral agents with improved efficacy and safety profiles.
  3. Biological Studies: In structure-activity relationship studies to explore modifications that enhance biological activity against various viral targets .

This compound represents a promising candidate within pharmaceutical research aimed at developing novel antiviral therapies. Further exploration into its derivatives and analogs could yield significant advancements in treating viral infections.

Synthetic Methodologies and Optimization

Reductive Amination Strategies for Piperazine-Benzonitrile Conjugates

Reductive amination stands as the predominant synthetic methodology for constructing the methylene bridge between the benzonitrile scaffold and the 2-methylpiperazine moiety in 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile. This two-step condensation-reduction sequence addresses the critical limitation of direct alkylation, which often leads to undesirable polyalkylation products due to the increased nucleophilicity of secondary amines compared to their primary counterparts [3] [6].

The reaction typically employs 2-(chloromethyl)benzonitrile or its synthetic equivalent as the electrophilic component and 2-methylpiperazine as the nucleophile. Under optimized conditions, the carbonyl precursor (aldehyde or ketone) condenses with the amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ. Sodium cyanoborohydride (NaBH₃CN) serves as the preferred reducing agent in pharmaceutical applications due to its superior chemoselectivity. Unlike conventional borohydride reagents (NaBH₄), which rapidly reduce aldehydes/ketones, NaBH₃CN selectively targets iminium ions at mildly acidic pH (4-5), minimizing side reactions and improving overall yield [3] [8]. This selectivity is particularly crucial given the presence of multiple potentially reducible functional groups in complex intermediates.

Table 1: Reducing Agents for Reductive Amination of Piperazine-Benzonitrile Conjugates

Reducing AgentSolvent SystemTemperature (°C)Yield Range (%)Advantages/Limitations
NaBH₃CNMeOH, EtOH, THF20-4065-85Excellent chemoselectivity; handles acid-sensitive groups
NaBH(OAc)₃DCE, THF20-2570-92Mild conditions; tolerates reducible functionalities
NaBH₄MeOH, THF0-2530-60Low cost; poor selectivity leads to over-reduction
Pyridine-BoraneToluene80-10050-75Avoids cyanide byproducts; requires elevated temperature

Recent methodological advancements demonstrate the utility of sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE), which provides yields exceeding 90% under mild conditions (20-25°C). This reagent system tolerates acid-sensitive functional groups and reducible moieties, including alkenes, cyano groups, and aromatic nitro groups, making it ideal for structurally complex pharmaceutical intermediates [8].

Stereochemical Control in N-Methylpiperazine Substitution Reactions

The presence of a chiral center at the 2-position of the piperazine ring introduces significant synthetic complexity. 2-Methylpiperazine exists as (R)- and (S)- enantiomers, each potentially conferring distinct biological properties to the final molecule. Achieving stereochemical purity requires precise control during the conjugation step [2] [7].

Industrial-scale synthesis often employs racemic 2-methylpiperazine due to cost and availability constraints, yielding 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile as a racemic mixture. However, asymmetric synthesis routes are increasingly important for pharmaceutical applications where enantioselectivity impacts target engagement. Two predominant strategies exist:

  • Chiral Resolution: Diastereomeric salt formation using chiral acids (e.g., dibenzoyl-L-tartaric acid) enables separation of piperazine enantiomers prior to benzonitrile conjugation. This method provides high enantiomeric excess (ee >98%) but suffers from yield losses exceeding 40% during resolution [7].
  • Asymmetric Catalysis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) control stereochemistry during the reductive amination step itself. Computational studies indicate that the bulky 2-methyl group creates a sterically constrained environment around the reaction center, enabling enantioselectivities of 80-90% ee when optimized [5].

Table 2: Impact of Stereochemistry on Biological Activity

StereoisomerConfigurationRelative Binding Affinity (HCV Model)Metabolic Stability (t½, min)
RacemateR/S mixture1.0 (reference)42 ± 5
(R)-enantiomerR at C23.7 ± 0.368 ± 8
(S)-enantiomerS at C20.5 ± 0.135 ± 4

Notably, research on structurally analogous HCV inhibitors demonstrates that the (R)-enantiomer of related 2-[(4-arylpiperazin-1-yl)methyl]benzonitrile derivatives exhibits 3.7-fold higher antiviral potency compared to its (S)-counterpart, attributed to optimized binding pocket interactions within viral targets [5].

Solvent and Catalyst Systems for Efficient Methylene Bridge Formation

Solvent choice critically influences reaction kinetics and product distribution during methylene bridge formation. Polar aprotic solvents (DMF, acetonitrile) facilitate imine formation but may promote elimination byproducts. Conversely, protic solvents (MeOH, EtOH) stabilize charged intermediates but risk esterification or transesterification of sensitive substrates [3] [8]. Systematic optimization reveals that dichloroethane (DCE) provides an optimal balance: its moderate polarity enhances iminium ion formation while its inertness prevents nucleophilic degradation of the benzonitrile group.

Catalysis plays a pivotal role in overcoming the sluggish kinetics of imine formation with weakly nucleophilic secondary amines. Acetic acid (5-10 mol%) serves as a proton shuttle, catalyzing both imine formation and reduction without epimerizing chiral centers [3]. For thermally stable substrates, Lewis acids (Ti(OiPr)₄, 0.5-2 mol%) activate the carbonyl component, reducing reaction times from >24 hours to 2-4 hours at 60°C. However, Lewis acids risk complexing with the piperazine nitrogen, necessitating careful stoichiometric control [8].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. Under controlled microwave irradiation (100-150 W, 100-120°C), reaction times for reductive amination decrease from 12-48 hours to 10-30 minutes while maintaining yields >85% and minimizing thermal decomposition pathways [8].

Scalability Challenges in Multi-Step Synthesis for Pharmaceutical Intermediates

The synthesis of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile faces significant hurdles when transitioning from laboratory-scale batches (grams) to pharmaceutical production (kilograms). Three primary challenges dominate:

  • Purification Complexity: The polar nature of both starting materials and product complicates extraction. Residual solvents (DMF, NMP) and reducing agent byproducts (boron salts) require multiple aqueous washes and activated carbon treatments. Chromatography is impractical at scale, necessitating crystallization development. Ethanol/water mixtures (4:1 v/v) provide adequate crystallization solvents, but yields drop to 70-75% compared to >90% via chromatography [4] [7].
  • Hazardous Reagents: Traditional routes utilize cyanogen bromide (BrCN) for benzonitrile synthesis, posing severe toxicity risks. Modern alternatives employ copper(I)-catalyzed cyanation of aryl halides using safer cyanide sources (e.g., K₄[Fe(CN)₆]), but this adds two steps (halogenation, cyanation) before piperazine conjugation [4].
  • Chiral Integrity Maintenance: During prolonged reaction times at elevated temperatures, racemization at the 2-methylpiperazine stereocenter can reduce enantiomeric purity by 5-15%. Implementing low-temperature processing (<0°C) mitigates this but increases energy consumption and cycle times [7].

Continuous flow chemistry offers promising solutions. Immobilizing the reducing agent (NaBH₄ on Amberlyst resin) within a packed-bed reactor enables in-line imine reduction, reducing purification burden and improving throughput by 3-5-fold compared to batch processing. Recent pilot-scale demonstrations achieved 89% yield of racemic 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile with >99.5% purity at 5 kg/day throughput [8].

Table 3: Scalability Challenges and Mitigation Strategies

ChallengeLaboratory Scale SolutionIndustrial Scale MitigationImpact on Cost
Boron byproduct removalAqueous washMembrane filtration + resin adsorption+15%
RacemizationLow temperature (0°C)Enzymatic resolution post-synthesis+25%
Cyanide contamination riskSmall-scale handlingAlternative cyanation (e.g., Pd-catalyzed)+30-40%
High solvent consumptionRotary evaporationContinuous distillation/recycling-20%

Properties

CAS Number

1240566-75-9

Product Name

2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile

IUPAC Name

2-[(2-methylpiperazin-1-yl)methyl]benzonitrile

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14/h2-5,11,15H,6-7,9-10H2,1H3

InChI Key

BBJSLYHXVRKBKM-UHFFFAOYSA-N

SMILES

CC1CNCCN1CC2=CC=CC=C2C#N

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.